1-(3-chloro-4-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .
Preparation Methods
The synthesis of 1-[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE involves multiple steps. One common method includes the condensation of 3-chloro-4-methylphenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core. The final step involves the coupling of this core with 4-(4-methoxyphenyl)piperazine under appropriate conditions . Industrial production methods often utilize similar synthetic routes but are optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
1-[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, leading to the formation of various derivatives
Scientific Research Applications
This compound has shown significant potential in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of 1-[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE involves the inhibition of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly effective in targeting tumor cells while sparing normal cells .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives such as:
- 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- 1-(4-Methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Compared to these compounds, 1-[1-(3-CHLORO-4-METHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-(4-METHOXYPHENYL)PIPERAZINE exhibits unique properties such as enhanced selectivity and potency against specific cancer cell lines, making it a promising candidate for further development .
Properties
Molecular Formula |
C23H23ClN6O |
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Molecular Weight |
434.9 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C23H23ClN6O/c1-16-3-4-18(13-21(16)24)30-23-20(14-27-30)22(25-15-26-23)29-11-9-28(10-12-29)17-5-7-19(31-2)8-6-17/h3-8,13-15H,9-12H2,1-2H3 |
InChI Key |
YNKKQUQAQLKYEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC=C(C=C5)OC)Cl |
Origin of Product |
United States |
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